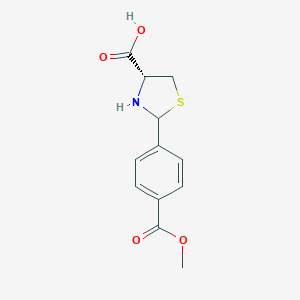
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as 'MTCA', is a thiazolidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mécanisme D'action
The exact mechanism of action of MTCA is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines. MTCA's anti-tumor effects are thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. MTCA's anti-diabetic effects are believed to be due to its ability to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism.
Biochemical and Physiological Effects:
MTCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTCA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTCA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have shown that MTCA improves insulin sensitivity and reduces blood glucose levels in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MTCA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. MTCA has also been shown to be non-toxic at therapeutic doses. However, there are also some limitations to using MTCA in lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of MTCA.
Orientations Futures
There are several future directions for research on MTCA. One area of interest is the development of MTCA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of MTCA's potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to fully understand the mechanism of action of MTCA and its potential therapeutic applications.
Méthodes De Synthèse
MTCA can be synthesized through a multistep process starting with the reaction of 4-methoxycarbonylbenzaldehyde with thiourea to form 4-methoxycarbonylphenylthiourea. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylate. Finally, the ester group is hydrolyzed to form MTCA.
Applications De Recherche Scientifique
MTCA has been studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTCA has also been studied for its anti-tumor properties, as it inhibits the growth of cancer cells by inducing apoptosis. In addition, MTCA has shown potential as an anti-diabetic agent by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
Nom du produit |
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
|---|---|
Formule moléculaire |
C12H13NO4S |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H13NO4S/c1-17-12(16)8-4-2-7(3-5-8)10-13-9(6-18-10)11(14)15/h2-5,9-10,13H,6H2,1H3,(H,14,15)/t9-,10?/m0/s1 |
Clé InChI |
ASAYCBZOZLTZEN-RGURZIINSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O |
SMILES |
COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



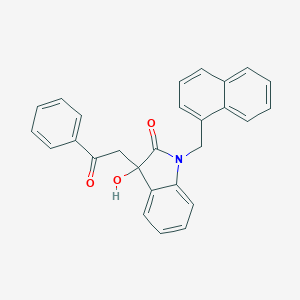
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
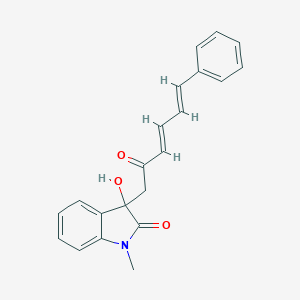
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214682.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
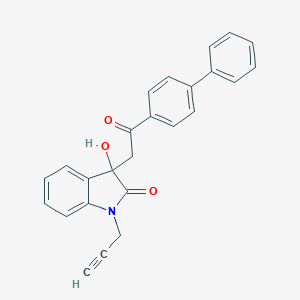
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
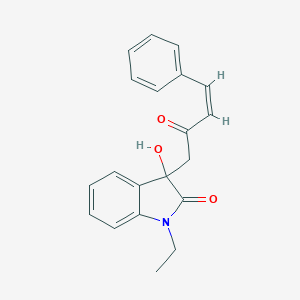
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)
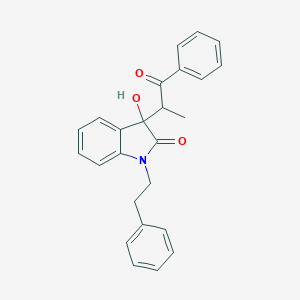
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)